

# Repibresib in Vitiligo: A Comparative Analysis of BET Inhibitor Efficacy

Author: BenchChem Technical Support Team. Date: December 2025



#### For Immediate Release

BRIDGEWATER, NJ – December 2, 2025 – In the landscape of vitiligo therapeutics, the role of Bromodomain and Extra-Terminal (BET) inhibitors is an area of emerging research. This guide provides a comparative analysis of **Repibresib** (formerly VYN201), a pan-BET inhibitor, with other investigational BET inhibitors for the treatment of vitiligo, supported by available preclinical and clinical data.

## **Executive Summary**

**Repibresib**, a topically applied pan-BET inhibitor, has been evaluated in a Phase 2b clinical trial for nonsegmental vitiligo. While the trial did not meet its primary efficacy endpoints, it showed some potential for repigmentation at the highest dose. Preclinical studies suggest a mechanism of action involving the reduction of inflammatory biomarkers and preservation of melanocytes. Comparison with other BET inhibitors is challenging due to the limited number of agents investigated specifically for vitiligo. This guide synthesizes the available data to offer a comparative perspective for researchers and drug development professionals.

## Repibresib: Clinical Efficacy and Safety Profile

**Repibresib** was investigated in a Phase 2b, randomized, double-blind, vehicle-controlled trial involving 177 patients with nonsegmental vitiligo.[1][2][3] The trial evaluated the efficacy and safety of **Repibresib** gel at concentrations of 1%, 2%, and 3% applied once daily.[2]



The study did not achieve its primary endpoint, which was the proportion of subjects achieving at least a 50% improvement in the Facial Vitiligo Area Scoring Index (F-VASI50) at week 24 compared to vehicle.[1] The key secondary endpoint of F-VASI75 (a 75% improvement) was also not met.

Despite missing the primary and key secondary endpoints, a nominally statistically significant treatment effect was observed for the 3% dose in the percent change from baseline in F-VASI and Total Vitiligo Area Scoring Index (T-VASI) at week 24. The trial results were reportedly impacted by a high vehicle (placebo) response and a higher-than-expected dropout rate in the active treatment arms.

Table 1: Summary of **Repibresib** Phase 2b Clinical Trial Results

| Endpoint                                           | Repibresib 1%                             | Repibresib 2%                             | Repibresib 3%                             | Vehicle |
|----------------------------------------------------|-------------------------------------------|-------------------------------------------|-------------------------------------------|---------|
| F-VASI50 at<br>Week 24                             | Not statistically significant vs. vehicle | Not statistically significant vs. vehicle | Not statistically significant vs. vehicle | -       |
| F-VASI75 at<br>Week 24                             | Not statistically significant vs. vehicle | Not statistically significant vs. vehicle | Not statistically significant vs. vehicle | -       |
| % Change from<br>Baseline in F-<br>VASI at Week 24 | -                                         | -                                         | -43.6%                                    | -25.6%  |
| % Change from<br>Baseline in T-<br>VASI at Week 24 | -                                         | -                                         | -28.3%                                    | -16.2%  |

Data compiled from publicly available trial results announcements.

In terms of safety, **Repibresib** was generally well-tolerated. The most common treatmentemergent adverse event was application site pain, which was reported more frequently in the higher concentration groups compared to the vehicle.

### Preclinical Evidence for BET Inhibitors in Vitiligo



The therapeutic rationale for using BET inhibitors in vitiligo stems from their role in regulating gene transcription, including genes involved in inflammation and melanocyte function.

### Repibresib (VYN201) Preclinical Data

Preclinical studies on **Repibresib** have been conducted using an ex vivo human skin model of vitiligo. In this model, treatment with **Repibresib** (0.1% and 1%) led to a statistically significant reduction in melanocyte loss and key inflammatory biomarkers. Specifically, **Repibresib** was shown to:

- Downregulate the expression of inflammatory cytokines IL-1 $\alpha$  and IL-1 $\beta$ .
- Reduce the secretion of Matrix Metalloproteinase-9 (MMP-9), which is involved in melanocyte detachment.
- Upregulate the WNT signaling pathway, which is important for melanocyte regeneration.

### JQ1: A Preclinical Pan-BET Inhibitor Model

While not developed for vitiligo, the pan-BET inhibitor JQ1 has been used in preclinical studies to understand the role of BET proteins in melanocyte biology. These studies have shown that BET inhibition can prevent the differentiation of melanoblasts into pigmented melanocytes and can lead to the de-pigmentation of existing melanocytes. This is achieved by decreasing the expression of genes crucial for pigment production.

This finding presents a potential contradiction to the therapeutic goal in vitiligo, which is to promote repigmentation. However, the inflammatory component of vitiligo is a key driver of the disease. It is hypothesized that the anti-inflammatory effects of BET inhibitors in the skin may create a more favorable environment for melanocyte survival and function, potentially outweighing the direct inhibitory effect on melanogenesis observed in non-inflammatory contexts.

# Other BET Inhibitors in Development VYN202: A Selective BET Inhibitor

VYNE Therapeutics is also developing VYN202, an oral, selective inhibitor of the second bromodomain (BD2) of BET proteins. By selectively targeting BD2, VYN202 aims to minimize



the side effects associated with pan-BET inhibition, such as those affecting cell cycle and homeostatic functions, which are primarily modulated by the first bromodomain (BD1). Preclinical testing of VYN202 has shown improvements in disease severity and reductions in pro-inflammatory biomarkers in various inflammatory and fibrotic models. The development of VYN202 for vitiligo was planned to be informed by the results of the **Repibresib** trial.

Table 2: Comparison of Repibresib and Other Investigational BET Inhibitors

| Feature                       | Repibresib<br>(VYN201)                                                                                | JQ1                                                                         | VYN202                                                    |
|-------------------------------|-------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------|-----------------------------------------------------------|
| Target                        | Pan-BET (BD1 and<br>BD2)                                                                              | Pan-BET (BD1 and<br>BD2)                                                    | Selective BET (BD2)                                       |
| Administration                | Topical Gel                                                                                           | N/A (Preclinical tool)                                                      | Oral                                                      |
| Vitiligo Development<br>Stage | Phase 2b Completed                                                                                    | Preclinical<br>(Mechanistic)                                                | Preclinical/Phase 1 (Other Indications)                   |
| Reported Vitiligo<br>Efficacy | Did not meet primary<br>endpoints in Phase<br>2b; some positive<br>signals on secondary<br>endpoints. | Inhibits melanocyte differentiation and pigmentation in preclinical models. | Data not yet available<br>for vitiligo.                   |
| Key Preclinical<br>Findings   | Reduces inflammatory<br>biomarkers and<br>melanocyte loss in an<br>ex vivo vitiligo model.            | Decreases expression of pigment-specific genes.                             | Improvements in various inflammatory and fibrotic models. |

# Experimental Protocols Repibresib (VYN201) Ex Vivo Vitiligo Model Study

 Model: Reconstituted human epithelial skin cultures were stimulated with Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ) to induce a vitiligo-like phenotype, characterized by melanin loss and increased secretion of MMP-9 and soluble E-cadherin.



- Treatment: The stimulated skin cultures were topically treated with a vehicle, varying concentrations of VYN201 (0.001% 1%), or an active control (ruxolitinib cream, 1.5%).
- Analysis: The effects of the treatments were assessed by quantifying melanocyte loss, melanin content, and the expression of genes and proteins related to inflammation and melanogenesis.

### **JQ1** Melanocyte Differentiation Study

- Cell Culture: Mouse melan-a (Melb-a) melanoblasts were used as a model system for melanocyte differentiation.
- Treatment: Cells were treated with varying concentrations of the active enantiomer of JQ1,
   (+)-JQ1, to assess its effect on melanogenesis.
- Analysis: The impact of JQ1 on melanocyte differentiation was evaluated by visually assessing pigmentation, quantifying melanin content, and analyzing the expression of pigment-specific genes through techniques such as RNA sequencing and quantitative realtime PCR.

### **Signaling Pathways and Experimental Workflows**









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Bromodomain and extra-terminal domain (BET) proteins regulate melanocyte differentiation PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. BET inhibitor suppresses melanoma progression via the noncanonical NF-κB/SPP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Repibresib in Vitiligo: A Comparative Analysis of BET Inhibitor Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15570872#comparing-repibresib-efficacy-with-other-bet-inhibitors-in-vitiligo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com